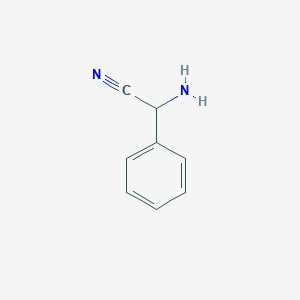![molecular formula C17H14N2 B182661 Benzenamine, 4-[2-(4-quinolinyl)ethenyl]- CAS No. 54-00-2](/img/structure/B182661.png)
Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-, also known as 4-(2-quinolinyl)phenylamine, is an organic compound with the molecular formula C18H14N2. It is a derivative of aniline and quinoline and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of benzenamine, Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-[2-(Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinyl)ethenyl]- is not fully understood. However, it is believed to interact with metal ions such as copper and zinc, resulting in the formation of a complex that exhibits fluorescence. The exact mechanism of this interaction is still being studied.
Biochemical and Physiological Effects:
Benzenamine, Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-[2-(Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinyl)ethenyl]- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit cytotoxicity towards various cancer cell lines. It has also been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using benzenamine, Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-[2-(Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinyl)ethenyl]- in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. However, its cytotoxicity towards cancer cell lines may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of benzenamine, Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-[2-(Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinyl)ethenyl]- in scientific research. One area of interest is the development of new fluorescent probes for the detection of metal ions. Another area of interest is the study of the compound's cytotoxicity towards cancer cell lines and its potential use as an anticancer agent. Additionally, the compound's antibacterial and antifungal properties may be further explored for the development of new antimicrobial agents.
Synthesemethoden
The synthesis of benzenamine, Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-[2-(Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinyl)ethenyl]- involves the reaction of Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinecarboxaldehyde with aniline in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Benzenamine, Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-[2-(Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinyl)ethenyl]- has various scientific research applications. It is used as a fluorescent probe for the detection of metal ions such as copper and zinc. It is also used in the synthesis of various organic molecules and as a building block in the preparation of various materials such as liquid crystals and polymers.
Eigenschaften
CAS-Nummer |
54-00-2 |
|---|---|
Molekularformel |
C17H14N2 |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-15-9-6-13(7-10-15)5-8-14-11-12-19-17-4-2-1-3-16(14)17/h1-12H,18H2/b8-5+ |
InChI-Schlüssel |
ZAEBBDZNEDAXHL-VMPITWQZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=C(C=C3)N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















